molecular formula C13H11N3O2 B8017229 2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile

2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile

Cat. No.: B8017229
M. Wt: 241.24 g/mol
InChI Key: ZLDAJEYACLZXQL-UHFFFAOYSA-N
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Description

2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile is a complex organic compound that features a unique structure combining an oxazolidine ring with a hydroxyphenyl group and a malononitrile moiety

Properties

IUPAC Name

2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-16-8-12(9-3-2-4-11(17)5-9)18-13(16)10(6-14)7-15/h2-5,12,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDAJEYACLZXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=C(C#N)C#N)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile typically involves the condensation of 3-hydroxybenzaldehyde with malononitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as potassium carbonate in an organic solvent like ethanol, followed by heating the mixture to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitrile groups can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the nitrile groups can produce primary amines.

Scientific Research Applications

2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is investigated for its use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the nitrile groups can act as electron-withdrawing groups, influencing the compound’s reactivity. The oxazolidine ring provides structural stability and can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]propanedinitrile
  • 2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]butanedinitrile

Uniqueness

2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

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